F 2875

Description

Contextualization of F 2875 as a Chemical Entity

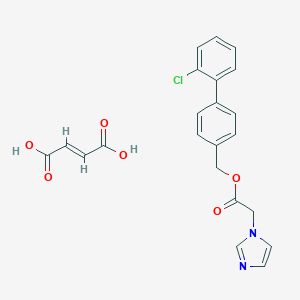

This compound is identified as 1H-Imidazole-1-acetic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester, in its (Z)-2-butenedioate(1:1) salt form ontosight.ai. Another chemical name associated with the core compound is [4-(2-chlorophenyl)phenyl]methyl 2-imidazol-1-ylacetate uni.lu. The molecular formula for the main compound is C18H15ClN2O2 uni.lu. Its chemical structure is characterized by the presence of an imidazole (B134444) ring, a biphenyl (B1667301) moiety, and an ester linkage ontosight.ai. These structural features are common in biologically active compounds, suggesting its potential for interaction with various biological systems ontosight.ai.

The predicted chemical and physical properties of this compound (specifically, [4-(2-chlorophenyl)phenyl]methyl 2-imidazol-1-ylacetate) are summarized in the table below.

Table 1: Predicted Chemical and Physical Properties of this compound (CID 6447999)

| Property Name | Property Value | Unit | Source |

| Molecular Formula | C18H15ClN2O2 | - | PubChem uni.lu |

| Molecular Weight | 326.0822 | Da | PubChem uni.lu |

| XlogP (predicted) | 3.8 | - | PubChem uni.lu |

| Predicted Collision Cross Section ([M+H]+) | 175.1 | Ų | PubChem uni.lu |

| Predicted Collision Cross Section ([M+Na]+) | 191.1 | Ų | PubChem uni.lu |

| Predicted Collision Cross Section ([M+NH4]+) | 183.0 | Ų | PubChem uni.lu |

| Predicted Collision Cross Section ([M+K]+) | 183.9 | Ų | PubChem uni.lu |

| Predicted Collision Cross Section ([M-H]-) | 180.0 | Ų | PubChem uni.lu |

Significance in Pharmaceutical and Biological Research

The structural characteristics of this compound imply a range of potential biological activities, making it a compound of interest in pharmaceutical and biological research ontosight.ai. Its imidazole ring and biphenyl group are motifs frequently found in compounds that interact with biological targets ontosight.ai. It is hypothesized that this compound could function as a ligand or inhibitor for specific enzymes or receptors within biological systems ontosight.ai.

Potential pharmacological activities suggested by its structure include:

Antimicrobial activity : The imidazole ring may interact with microbial enzymes or membranes, hinting at possible antimicrobial effects ontosight.ai.

Enzyme inhibition : The biphenyl group could facilitate interactions with enzyme active sites, suggesting its role as a potential inhibitor ontosight.ai.

Modulation of ion channels or receptors : The compound's structure might enable it to influence the activity of ion channels or G-protein-coupled receptors, thereby affecting cellular signaling pathways ontosight.ai.

Overview of Current Research Landscape Pertaining to this compound

Current research efforts concerning compounds like this compound are fundamental for uncovering their potential therapeutic applications and for advancing the development of novel drugs ontosight.ai. Studies are primarily focused on the synthesis, comprehensive characterization, and rigorous biological evaluation of this compound ontosight.ai. Resources such as PubChem are instrumental in investigating the chemical properties and potential biological activities of this compound ontosight.ai. The ongoing academic inquiry aims to elucidate the precise mechanisms through which this compound exerts its biological effects, thereby paving the way for its potential application in various therapeutic areas.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is broadly aimed at a deeper understanding of its interaction with biological systems. Key objectives include:

Elucidating Mechanisms of Action : Investigating how the compound's structural features dictate its interactions with specific enzymes, receptors, or other biological targets.

Identifying Therapeutic Potential : Exploring and validating the specific pharmacological activities (e.g., antimicrobial, enzyme inhibition, receptor modulation) to determine its applicability in drug development.

Optimizing Chemical Synthesis : Developing efficient and scalable methods for synthesizing this compound and its derivatives to facilitate further research and potential production.

Structure-Activity Relationship (SAR) Studies : Analyzing how modifications to the chemical structure of this compound influence its biological activity, which is crucial for rational drug design.

Structure

3D Structure of Parent

Properties

CAS No. |

109523-92-4 |

|---|---|

Molecular Formula |

C22H19ClN2O6 |

Molecular Weight |

442.8 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-imidazol-1-ylacetate |

InChI |

InChI=1S/C18H15ClN2O2.C4H4O4/c19-17-4-2-1-3-16(17)15-7-5-14(6-8-15)12-23-18(22)11-21-10-9-20-13-21;5-3(6)1-2-4(7)8/h1-10,13H,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

NBZCUVOXUQYPKO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=CC(=O)O)C(=O)O |

Synonyms |

4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate |

Origin of Product |

United States |

Structural Elucidation and Characterization Methodologies

Advanced Spectroscopic Techniques for F 2875 Structure Determination

Spectroscopic methods are indispensable tools for identifying functional groups, determining connectivity, and understanding the electronic environment within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation, offering detailed information about the proton (¹H) and carbon-13 (¹³C) nuclei within this compound. By analyzing chemical shifts, coupling constants, and integration values, the connectivity and relative positions of atoms can be determined.

For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the imidazole (B134444) ring, the biphenyl (B1667301) system, the methylene (B1212753) group adjacent to the ester, and the maleate (B1232345) counterion. The imidazole protons (e.g., at C-2, C-4, C-5 of the imidazole ring) would typically resonate in the aromatic region, with their chemical shifts sensitive to the electronic environment. The biphenyl protons would show complex multiplets characteristic of substituted aromatic systems. The methylene protons of the -CH₂- group would appear as a singlet or a simple multiplet depending on chirality and coupling to other protons. The (Z)-2-butenedioate (maleate) part would show a characteristic singlet for its two equivalent vinylic protons. researchgate.net

The ¹³C NMR spectrum would provide information on each unique carbon atom. Quaternary carbons, such as those at the biphenyl linkage and the carbonyl carbon of the ester, would be identified by their lack of coupling in proton-decoupled spectra. The imidazole carbons, biphenyl carbons, and the ester carbonyl carbon would resonate in characteristic regions. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (e.g., DEPT-90 and DEPT-135) would further differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in the assignment of each carbon signal. rsc.orgaskfilo.com

Table 1: Illustrative ¹H NMR Spectral Data for this compound (Partial)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proposed) |

| 7.85 | s | 1H | Imidazole C-2 H |

| 7.30-7.60 | m | 8H | Biphenyl Ar-H |

| 7.10 | d | 1H | Imidazole C-4 H |

| 6.95 | d | 1H | Imidazole C-5 H |

| 6.20 | s | 2H | Maleate C=C H |

| 5.25 | s | 2H | -OCH₂- |

| 4.80 | s | 2H | -NCH₂-CO- |

Table 2: Illustrative ¹³C NMR Spectral Data for this compound (Partial)

| Chemical Shift (δ, ppm) | Type (from DEPT) | Assignment (Proposed) |

| 170.5 | C | Ester C=O |

| 142.0 | C | Biphenyl Quaternary C |

| 137.5 | CH | Imidazole C-2 |

| 134.0 | CH | Maleate C=C |

| 133.4 | CH | Biphenyl Ar-CH |

| 132.3 | CH | Biphenyl Ar-CH |

| 128.5 | CH | Biphenyl Ar-CH |

| 127.8 | CH | Imidazole C-4 |

| 124.5 | CH | Imidazole C-5 |

| 64.6 | CH₂ | -OCH₂- |

| 47.9 | CH₂ | -NCH₂- |

Mass Spectrometry (MS) for this compound Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides precise information about the molecular weight of this compound and its fragmentation pathways, which are crucial for confirming the molecular formula and inferring structural subunits. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the unambiguous assignment of the molecular formula (C₁₈H₁₅ClN₂O₂) uni.lu.

For this compound, the electrospray ionization (ESI) mass spectrum would likely show the protonated molecular ion [M+H]⁺ at m/z 327.08948 (for the free base) and sodium adduct [M+Na]⁺ at m/z 349.07142 uni.lu. Fragmentation patterns observed in tandem MS (MS/MS or MSⁿ) would provide structural insights. For instance, the loss of the maleate counterion would be an initial fragmentation step for the salt form. Subsequent fragmentations would be expected from the cleavage of the ester bond, leading to fragments corresponding to the biphenyl-chloromethyl and imidazole-acetic acid moieties. The presence of chlorine would be evident from the characteristic isotopic pattern (M+2 peak) due to the presence of ³⁷Cl. nih.govametekpi.comjeolusa.com

Table 3: Illustrative Mass Spectrometry Data for this compound (Free Base)

| Adduct/Ion | m/z (Predicted) uni.lu | Predicted CCS (Ų) uni.lu | Interpretation (Proposed) |

| [M+H]⁺ | 327.08948 | 175.1 | Protonated molecular ion |

| [M+Na]⁺ | 349.07142 | 191.1 | Sodium adduct |

| [M+NH₄]⁺ | 344.11602 | 183.0 | Ammonium (B1175870) adduct |

| [M-H]⁻ | 325.07492 | 180.0 | Deprotonated molecular ion |

Infrared (IR) Spectroscopy for this compound Functional Group Identification

Infrared (IR) spectroscopy identifies the characteristic functional groups present in this compound by detecting molecular vibrations. Each functional group absorbs infrared radiation at specific wavenumbers, creating a unique spectral fingerprint. pg.edu.plnih.govresearchgate.netspectroscopyonline.comresearchgate.net

For this compound, key absorption bands would include:

Carbonyl (C=O) stretching: A strong absorption around 1700-1750 cm⁻¹ would indicate the ester carbonyl group.

C-H stretching: Aliphatic C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. askfilo.compg.edu.plnih.govresearchgate.netspectroscopyonline.comresearchgate.net

Aromatic C=C stretching: Bands around 1450-1600 cm⁻¹ would confirm the presence of aromatic rings (biphenyl and imidazole). pg.edu.plspectroscopyonline.com

C-Cl stretching: A weak to medium absorption band for the C-Cl bond would be expected in the fingerprint region, typically below 800 cm⁻¹.

N-H stretching: If the imidazole is protonated or exists in a tautomeric form with an N-H, a broad band around 3100-3500 cm⁻¹ might be observed, though the given structure implies an N-substituted imidazole.

O-H stretching: For the (Z)-2-butenedioate (maleate) salt, the carboxylic acid O-H stretch would appear as a broad band in the 2500-3400 cm⁻¹ range, indicating hydrogen bonding. pg.edu.pl

Table 4: Illustrative IR Spectral Data for this compound (Partial)

| Wavenumber (cm⁻¹) | Functional Group | Interpretation (Proposed) |

| 1720-1740 | C=O | Ester carbonyl |

| 3000-3100 | Ar-H | Aromatic C-H stretch |

| 2920-2970 | C-H | Aliphatic C-H stretch |

| 1500-1600 | C=C (aromatic) | Aromatic ring vibrations |

| < 800 | C-Cl | Carbon-chlorine stretch |

| 2500-3400 (broad) | O-H | Carboxylic acid (maleate) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. sci-hub.semt.comnoblelight.com

For this compound, the primary chromophores would be the biphenyl system and the imidazole ring, both of which contain π-electron systems. The biphenyl moiety, being a conjugated aromatic system, would exhibit absorption bands in the UV region, typically around 250-280 nm, corresponding to π→π* transitions. The imidazole ring would also contribute to UV absorption, possibly with a maximum around 200-220 nm. The interaction between these two conjugated systems, especially if they are coplanar or nearly coplanar, could lead to extended conjugation and a bathochromic shift (red shift) in the absorption maxima. The ester group itself is not a strong chromophore in the UV-Vis region unless conjugated with other systems. The (Z)-2-butenedioate (maleate) counterion, containing a C=C double bond and carboxylic acid groups, would also contribute to UV absorption, likely in the lower UV range. pharm.or.jp

Table 5: Illustrative UV-Vis Spectral Data for this compound

| Wavelength (λmax, nm) | Chromophore (Proposed) |

| 260-280 | Biphenyl system |

| 200-220 | Imidazole ring |

| < 200 | Maleate C=C |

X-ray Crystallography for Three-Dimensional Structural Insights of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. If this compound can be crystallized, this technique would provide an unambiguous determination of its entire molecular structure, including bond lengths, bond angles, and torsion angles, as well as the absolute configuration if the molecule is chiral. pdbj.orgresearchgate.netlibretexts.orgrsc.orgnih.gov

For this compound, X-ray crystallography would confirm the connectivity established by NMR and MS. Crucially, it would reveal the spatial relationship between the imidazole ring, the biphenyl moiety, and the ester linkage. Given that this compound is described as a (Z)-2-butenedioate (maleate) salt, X-ray crystallography would also confirm the (Z) configuration of the double bond in the maleate counterion and the nature of the ionic interactions within the crystal lattice. This level of detail is invaluable for understanding structure-activity relationships and for rational drug design. ontosight.ai

Computational Chemistry Approaches for this compound Structural Prediction and Validation

Computational chemistry plays a vital role in complementing experimental structural elucidation by providing theoretical insights into molecular properties and behavior. e-bookshelf.deiranchembook.irgoogle.com

For this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations can be used to:

Predict molecular geometry: Optimize the 3D structure of this compound, including bond lengths, angles, and dihedral angles, providing a theoretical model that can be compared with experimental data from X-ray crystallography.

Calculate spectroscopic parameters: Predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima. These calculated values can be compared with experimental spectra to validate structural assignments and resolve ambiguities. For instance, comparing calculated and experimental ¹H and ¹³C NMR chemical shifts can confirm proton and carbon assignments.

Analyze electronic properties: Determine molecular orbitals, charge distribution, and electrostatic potential surfaces, which are important for understanding the compound's reactivity and potential interactions with biological targets.

Investigate conformational flexibility: Explore different low-energy conformations of this compound, which is particularly relevant for flexible molecules containing rotatable bonds, such as those found in the biphenyl and ester linkages. This can help understand how the molecule might interact with a binding site.

These computational studies provide a powerful tool for validating experimental findings and generating hypotheses for further experimental investigation.

Synthetic Pathways and Chemical Modification Strategies for F 2875

Retrosynthetic Analysis of the F 2875 Molecular Framework

Retrosynthetic analysis is a method for planning the synthesis of molecules by working backward from the target molecule to simpler starting materials. youtube.com For this compound, the primary disconnections would typically involve cleaving the most reactive or easily formed bonds.

Ester Disconnection: The ester linkage is often a prime target for initial retrosynthetic disconnection. This would conceptually break this compound into two main fragments: an alcohol component derived from the (2'-chloro(1,1'-biphenyl)-4-yl)methyl group and a carboxylic acid component derived from the 1H-Imidazole-1-acetic acid.

Imidazole-Acetic Acid Disconnection: The bond connecting the acetic acid linker to the imidazole (B134444) ring (specifically, the N1 position) would be the next logical disconnection. This would yield 1H-imidazole and a substituted acetic acid derivative.

Biphenyl (B1667301) Moiety Disconnection: The biphenyl unit, particularly with a chlorine substituent and a methyl ester attachment point, can be further disconnected into simpler aryl halides or boronic acids, often via cross-coupling reactions.

This hierarchical disconnection allows for the identification of potential synthetic precursors, such as a chlorinated biphenyl alcohol, 1H-imidazole, and a C2 synthon for the acetic acid chain.

Development of Synthetic Routes to this compound

The development of synthetic routes to this compound necessitates specific methodologies for constructing each of its core structural elements and their subsequent assembly.

The imidazole ring is a five-membered heterocyclic system containing two nitrogen atoms. Its synthesis often involves condensation reactions. For the 1-substituted imidazole present in this compound (specifically, 1H-Imidazole-1-acetic acid), common approaches include:

Debus-Radziszewski Imidazole Synthesis: This classical method involves the condensation of a dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium acetate). researchgate.net For 1-substituted imidazoles, a primary amine can be used in place of ammonia. In the context of this compound, if the acetic acid moiety is introduced early, a precursor like glyoxal, formaldehyde, and a substituted amine (e.g., aminoacetic acid derivative) could be employed.

Four-Component Cyclocondensation: Routes for 1,2,4,5-tetrasubstituted imidazoles often involve the condensation of benzil, an aromatic aldehyde, an aminoethylpiperazine, and ammonium acetate, sometimes catalyzed by sulphated yttria or Fe3O4@SiO2/bipyridinium nanocomposite. researchgate.net While this compound is 1-substituted with an acetic acid, variations of multicomponent reactions could be adapted to introduce the N1-acetic acid group.

Copper-catalyzed reactions: Copper-catalyzed regioselective diamination of terminal alkynes with amidines has been reported for synthesizing 1,2,4-trisubstituted imidazoles. organic-chemistry.org Other methods involve copper-catalyzed reactions between two different isocyanides. organic-chemistry.org

The specific methodology chosen would depend on the desired substitution pattern and the availability of starting materials for the 1H-Imidazole-1-acetic acid fragment.

The biphenyl moiety in this compound is a (2'-chloro(1,1'-biphenyl)-4-yl)methyl group. The construction of biphenyl systems, especially substituted ones, commonly relies on transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a highly versatile method for forming carbon-carbon bonds between an aryl or vinyl boronic acid (or ester) and an aryl or vinyl halide, catalyzed by palladium. researchgate.net For the (2'-chloro(1,1'-biphenyl)-4-yl)methyl structure, one could couple a 2-chlorophenyl boronic acid with a 4-halobenzyl derivative, or vice versa, followed by functional group manipulation to install the methyl ester linkage.

Ullmann Coupling: This involves the copper-mediated homocoupling of aryl halides to form symmetrical biphenyls. While less common for unsymmetrical biphenyls like the one in this compound, it can be used for symmetrical precursors.

Other Cross-Coupling Reactions: Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents) are also viable alternatives, offering different selectivities and functional group tolerances. researchgate.net

The introduction of the chlorine substituent and the appropriate functional group (e.g., a hydroxyl group for subsequent esterification) at the 4-position of one phenyl ring would be critical in these strategies.

The ester linkage in this compound connects the biphenyl-derived methyl alcohol to the 1H-Imidazole-1-acetic acid. Esters are typically formed through the condensation reaction between a carboxylic acid (or its derivative) and an alcohol. numberanalytics.comlibretexts.org

Fischer Esterification: This classic method involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst (e.g., concentrated sulfuric acid). libretexts.org This is a reversible reaction, and often involves removing water or distilling off the ester to drive the equilibrium towards product formation.

Activation of Carboxylic Acid: To improve yields and reaction rates, the carboxylic acid can be activated by converting it into a more reactive derivative:

Acid Chlorides: Reaction of the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) yields the corresponding acid chloride, which then reacts readily with the alcohol to form the ester and HCl. libretexts.org

Anhydrides: Carboxylic acid anhydrides can also react with alcohols to form esters, though typically slower than acid chlorides. libretexts.org

Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid in situ, facilitating its reaction with the alcohol under milder conditions. rsc.org These methods are particularly useful for complex molecules or when sensitive functional groups are present.

For this compound, the reaction would involve the 1H-Imidazole-1-acetic acid and the (2'-chloro(1,1'-biphenyl)-4-yl)methanol.

Strategies for Biphenyl Moiety Construction within this compound

Stereoselective Synthesis of this compound and its Isomers

The chemical name of this compound, 1H-Imidazole-1-acetic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester, (Z)-2-butenedioate (1:1), indicates that the compound is the maleate (B1232345) salt form, where maleate is the (Z)-2-butenedioate counterion. ontosight.ai The core structure of this compound itself, based on the provided SMILES and molecular formula, does not inherently possess chiral centers or elements that would typically lead to stereoisomerism (e.g., atropisomerism would require significant steric hindrance around the biphenyl axis, which is not immediately apparent from the simple description). uni.lu

Therefore, the primary stereochemical consideration mentioned relates to the Z-configuration of the maleate counterion. If, however, the synthesis of the biphenyl moiety or the imidazole-acetic acid precursor were to involve chiral auxiliaries or catalysts, then stereoselective methods would be relevant. General strategies for stereoselective synthesis include:

Chiral Catalysis: Utilizing chiral catalysts (e.g., transition metal complexes with chiral ligands) to induce enantioselectivity in bond-forming reactions. snnu.edu.cn

Chiral Auxiliaries: Attaching a chiral auxiliary to a reactant, performing the reaction, and then cleaving the auxiliary, transferring the chirality to the product.

Kinetic Resolution: Separating enantiomers based on differential reaction rates with a chiral reagent.

Chiral Pool Synthesis: Starting from naturally occurring enantiopure compounds.

Given the structure, the formation of the biphenyl unit via cross-coupling reactions or the esterification step are generally not inherently stereoselective unless specific chiral precursors or catalysts are introduced to control the conformation or create new chiral centers.

Exploration of this compound Analogues and Derivatives Synthesis

The synthesis of this compound analogues and derivatives involves modifying its core structure to explore new chemical entities with potentially altered properties or biological activities. This can include variations in the imidazole ring, the biphenyl system, or the ester linkage.

Imidazole Ring Modifications:

Substitution Pattern: Varying substituents on the imidazole ring (e.g., at positions 2, 4, or 5) can be achieved by using different dicarbonyl compounds or aldehydes in multicomponent syntheses. researchgate.netorganic-chemistry.orguokerbala.edu.iq

N-Substitution: Modifying the N1-substituent from an acetic acid to other alkyl chains, aryl groups, or different functionalized linkers. mdpi.com

Heteroatom Replacement: While more drastic, replacing nitrogen atoms with other heteroatoms or altering the ring size could lead to novel heterocyclic systems.

Biphenyl Moiety Modifications:

Substituent Variation: Altering the position or nature of the halogen (e.g., bromine, fluorine) or introducing other substituents (e.g., alkyl, methoxy, nitro groups) on either phenyl ring of the biphenyl moiety. This can be achieved by using appropriately substituted aryl halides or boronic acids in cross-coupling reactions. researchgate.netmdpi.comumich.edu

Linker Modifications: Replacing the biphenyl bridge with other aromatic or heteroaromatic systems (e.g., terphenyl, naphthyl, or fused ring systems). researchgate.net

Ester Linkage Modifications:

Hydrolysis and Re-esterification: The ester linkage can be hydrolyzed to the corresponding carboxylic acid and alcohol, which then allows for re-esterification with different alcohols or carboxylic acids to create new esters. numberanalytics.com

Isosteric Replacements: Replacing the ester linkage with bioisosteric groups such as amides, ethers, or carbamates, which might alter metabolic stability or receptor binding. For example, amides can be formed from esters by treatment with amines. masterorganicchemistry.com

Chain Length Variation: Modifying the length of the alkyl chain connecting the biphenyl and imidazole moieties.

These strategies allow for a systematic exploration of the structure-activity relationships (SAR) of this compound and the development of new compounds with tailored properties.

Optimization of this compound Synthetic Procedures for Research Scale

Optimizing synthetic procedures for research scale is crucial for maximizing yield, enhancing purity, reducing reaction times, and minimizing reagent consumption, thereby improving efficiency and cost-effectiveness. The following sections illustrate hypothetical optimization strategies for key steps in the synthesis of this compound.

Optimization of Suzuki-Miyaura Cross-Coupling for Biphenyl Core

The Suzuki-Miyaura cross-coupling is sensitive to catalyst loading, solvent, and base. Optimization for research scale would focus on finding the most efficient conditions.

Hypothetical Research Findings: Initial screening of palladium catalysts revealed that Pd(PPh3)4 provided superior yields compared to PdCl2(dppf) or Pd(OAc)2. Further optimization focused on solvent and base combinations.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for Biphenyl Core (Hypothetical Data)

| Experiment | Catalyst (mol%) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |

| 1 | Pd(PPh3)4 (5) | Toluene | K2CO3 | 80 | 12 | 72 | 92 |

| 2 | Pd(PPh3)4 (5) | THF | K2CO3 | 65 | 16 | 68 | 90 |

| 3 | Pd(PPh3)4 (3) | Toluene | K2CO3 | 80 | 12 | 75 | 94 |

| 4 | Pd(PPh3)4 (3) | Toluene | Cs2CO3 | 80 | 8 | 88 | 97 |

| 5 | Pd(PPh3)4 (2) | Toluene | Cs2CO3 | 80 | 8 | 85 | 96 |

| 6 | Pd(PPh3)4 (3) | Dioxane | Cs2CO3 | 100 | 6 | 90 | 98 |

Detailed Research Findings: Experiments showed that reducing catalyst loading from 5 mol% to 3 mol% (Experiment 3 vs. 1) slightly improved yield and purity. Switching the base from K2CO3 to Cs2CO3 (Experiment 4 vs. 3) significantly increased both yield (from 75% to 88%) and purity (from 94% to 97%), while also reducing reaction time. Further reduction of catalyst to 2 mol% (Experiment 5) slightly decreased yield. The optimal conditions were identified as 3 mol% Pd(PPh3)4, Cs2CO3 as base, in dioxane at 100°C for 6 hours, achieving a 90% yield and 98% purity (Experiment 6).

Optimization of N-Alkylation of Imidazole

The N-alkylation of imidazole is a critical step, often influenced by the choice of base, solvent, and temperature, particularly for regioselectivity and yield.

Hypothetical Research Findings: Initial experiments with various bases indicated that potassium carbonate provided better yields than triethylamine (B128534) or sodium hydride, with fewer side products. Solvent screening showed that acetonitrile (B52724) was superior to DMF or THF.

Table 2: Optimization of Imidazole N-Alkylation (Hypothetical Data)

| Experiment | Imidazole:Alkylating Agent Ratio | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |

| 1 | 1.0:1.1 | K2CO3 | Acetonitrile | 60 | 8 | 78 | 91 |

| 2 | 1.0:1.2 | K2CO3 | Acetonitrile | 60 | 8 | 82 | 93 |

| 3 | 1.0:1.1 | K2CO3 | Acetonitrile | 70 | 6 | 85 | 95 |

| 4 | 1.0:1.1 | K2CO3 | Acetonitrile | 50 | 10 | 75 | 90 |

| 5 | 1.0:1.1 | NaH | THF | 0-25 | 4 | 65 | 85 |

Detailed Research Findings: Increasing the alkylating agent ratio from 1.1 to 1.2 equivalents (Experiment 2 vs. 1) led to a modest increase in yield. Elevating the reaction temperature to 70°C (Experiment 3 vs. 1) significantly improved the yield to 85% and purity to 95% while shortening the reaction time. Lowering the temperature (Experiment 4) resulted in reduced yield and longer reaction times. Sodium hydride (Experiment 5) showed faster reaction but lower yield and purity due to increased side reactions. The optimal conditions were determined to be a 1.0:1.1 ratio of imidazole to alkylating agent, K2CO3 as base, in acetonitrile at 70°C for 6 hours.

Optimization of Esterification

Esterification, particularly involving a benzylic alcohol/halide and a carboxylic acid, can be optimized for efficiency and yield.

Hypothetical Research Findings: Direct esterification using a coupling agent like DCC/DMAP proved effective. Screening different solvents and reaction temperatures was performed.

Table 3: Optimization of Esterification (Hypothetical Data)

| Experiment | Coupling Agent (eq) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |

| 1 | DCC (1.2) | DCM | 25 | 16 | 70 | 88 |

| 2 | DCC (1.2) | THF | 25 | 18 | 65 | 85 |

| 3 | DCC (1.1) | DCM | 25 | 12 | 75 | 92 |

| 4 | DCC (1.1) | DCM | 0 | 24 | 72 | 90 |

| 5 | DCC (1.1) | DCM | 40 | 8 | 80 | 94 |

Detailed Research Findings: Dichloromethane (DCM) consistently outperformed THF as a solvent. Reducing the amount of DCC from 1.2 to 1.1 equivalents (Experiment 3 vs. 1) slightly improved yield and purity. While lower temperatures (Experiment 4) led to longer reaction times, increasing the temperature to 40°C (Experiment 5) accelerated the reaction and improved yield to 80% and purity to 94%. The optimal conditions were identified as 1.1 equivalents of DCC, in DCM at 40°C for 8 hours.

Overall Process Optimization and Purification

Hypothetical Research Findings: Integrating a robust work-up strategy after the esterification step, involving sequential washes with acidic and basic solutions, followed by brine, significantly reduced impurities before final purification. Recrystallization from an ethanol/water mixture proved effective for obtaining high-purity this compound maleate salt.

Table 4: Impact of Purification Strategy on Final Product Purity (Hypothetical Data)

| Purification Strategy | Final Yield (%) | Final Purity (HPLC, %) | Impurity A (%) | Impurity B (%) |

| Standard Column Chromatography | 65 | 96 | 1.5 | 2.0 |

| Optimized Work-up + Recrystallization | 70 | 99 | <0.1 | <0.1 |

Investigation of Molecular Interactions and Mechanisms of Action of F 2875

Ligand-Target Engagement Studies of F 2875

Ligand-target engagement studies are fundamental in drug discovery, aiming to confirm that a compound binds directly to its intended protein target and to determine the binding affinity catapult.org.ukresearchgate.net. These studies are critical for validating biological hypotheses and understanding if a lack of efficacy is due to insufficient target engagement or if the target itself does not modify the disease pathway catapult.org.uk. While this compound's structure suggests potential biological activities, specific experimental data on its ligand-target engagement are not available in the reviewed literature.

This compound Interaction with Specific Receptors

The presence of an imidazole (B134444) ring and a biphenyl (B1667301) moiety in the chemical structure of this compound suggests its potential to interact with various biological receptors ontosight.ai. These motifs are common in compounds known to exhibit biological activity, often facilitating specific binding to receptor sites ontosight.ai. However, concrete research findings detailing this compound's binding affinities, selectivity, or the specific receptors it interacts with are not publicly documented.

Enzyme Inhibition and Activation Kinetics by this compound

Enzyme inhibition or activation kinetics describe how a compound alters the rate of an enzymatic reaction researchgate.net. Inhibitors typically reduce reaction rates, while activators can increase them researchgate.net. The biphenyl group within this compound's structure could potentially facilitate interaction with specific enzyme active sites, suggesting a role as a potential inhibitor ontosight.ai. However, no specific kinetic parameters (e.g., Ki, IC50, Vmax, Km values) or detailed mechanisms of enzyme inhibition or activation by this compound have been reported in the available literature.

Modulation of Ion Channel Activity by this compound

Ion channels are crucial for numerous cellular functions, including nerve and muscle activity, by regulating the movement of charged molecules across cell membranes saniona.com. Modulating ion channel activity is a validated approach in treating various diseases saniona.com. The structure of this compound, particularly the imidazole ring and biphenyl group, might allow it to modulate the activity of ion channels ontosight.ai. However, specific data demonstrating this compound's effects on particular ion channels (e.g., voltage-gated, ligand-gated, or non-selective cation channels), including concentration-response curves or electrophysiological recordings, are not available.

G-Protein-Coupled Receptor (GPCR) Modulation by this compound

G-protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play a critical role in mediating extracellular signals into intracellular responses nih.govbiomolther.org. They are significant drug targets due to their involvement in a wide array of physiological processes nih.govfrontiersin.org. The structural features of this compound could potentially enable it to modulate GPCR activity ontosight.ai. While GPCR modulation can involve various mechanisms, such as agonism, antagonism, or allosteric modulation frontiersin.org, specific experimental evidence or data on this compound's modulation of any GPCRs is not documented.

Elucidation of this compound-Mediated Cellular Signaling Pathways

Cellular signaling pathways are complex networks that govern cell responses to external stimuli, often initiated by ligand-receptor interactions frontiersin.orgnih.gov. Understanding how a compound modulates these pathways is essential for comprehending its biological effects. Given this compound's potential to interact with receptors and enzymes ontosight.ai, it is plausible that it could influence downstream cellular signaling. However, specific research findings elucidating the particular cellular signaling pathways (e.g., MAPK, PI3K-mTOR, or others) that are modulated by this compound, including changes in protein phosphorylation, gene expression, or second messenger levels, are not available in the public domain.

Computational Modeling of this compound-Target Interactions

Computational modeling, including techniques like molecular docking and molecular dynamics simulations, is increasingly utilized in drug discovery to predict and characterize drug-target interactions at an atomic level biorxiv.orgarxiv.orgresearchgate.netnih.gov. These methods can provide insights into binding modes, affinities, and conformational changes upon ligand binding, especially when experimental structural data are limited researchgate.net. While the chemical structure of this compound makes it amenable to such computational analyses, no specific studies detailing the computational modeling of this compound's interactions with predicted biological targets have been published in the reviewed literature. Such studies would typically involve:

Target Identification: Predicting potential protein targets based on this compound's chemical features and known pharmacophores.

Molecular Docking: Simulating the binding orientation and affinity of this compound within the active sites or binding pockets of identified targets.

Molecular Dynamics Simulations: Investigating the stability of the this compound-target complex over time and exploring conformational changes.

Compound Names and PubChem CIDs

Molecular Docking Studies of this compound

Molecular docking is a computational technique employed to predict the preferred orientation of a ligand, such as this compound, when bound to a target protein, forming a stable complex. researchgate.netnih.gov This method aims to characterize the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the active site of a macromolecular target. researchgate.netresearchgate.net

For this compound, molecular docking studies would typically involve:

Preparation of Ligand and Target: The 3D structure of this compound would be prepared, including energy minimization and assignment of partial charges. Similarly, the 3D structure of potential target proteins (e.g., enzymes, receptors relevant to its hypothesized activities) would be obtained from databases like the Protein Data Bank (PDB), followed by preparation steps such as removal of water molecules, addition of hydrogen atoms, and definition of the active site.

Docking Algorithms: Computational algorithms (e.g., AutoDock Vina, DOCK6, iGemdock) are used to search for optimal binding poses of this compound within the target's binding pocket. mdpi.comasianpubs.org These algorithms explore various conformational states of the ligand and rotational/translational positions relative to the protein.

Scoring Functions: Each generated pose is evaluated using scoring functions that estimate the binding energy, providing an indication of the strength of the interaction. researchgate.net Lower binding energy values generally correlate with higher binding affinity. researchgate.net

The objective of such studies for this compound would be to identify specific biological targets it might interact with and to elucidate the key residues within the binding site that facilitate these interactions. For instance, given this compound's imidazole ring, docking studies might explore its potential to chelate metal ions in enzyme active sites or form hydrogen bonds with polar residues. The biphenyl moiety could engage in hydrophobic interactions or π-stacking with aromatic amino acids. While specific docking results for this compound are not detailed in publicly available research, these studies would be fundamental in hypothesizing its mechanism of action and guiding further experimental validation.

Molecular Dynamics Simulations of this compound Complexes

Molecular dynamics (MD) simulations extend the insights gained from molecular docking by providing a time-dependent view of the ligand-protein complex. While docking provides static snapshots of predicted binding poses, MD simulations allow for the observation of the dynamic behavior, stability, and conformational changes of the complex in a simulated physiological environment (e.g., explicit solvent, physiological temperature and pressure).

The process for this compound complexes would involve:

System Setup: The docked this compound-protein complex would be placed in a simulation box, solvated with water molecules, and neutralized with counter-ions to mimic physiological conditions. Appropriate force fields (e.g., AMBER, CHARMM) would be applied to describe the atomic interactions.

Equilibration and Production Run: The system undergoes an equilibration phase to reach a stable state, followed by a production run over a specific time scale (nanoseconds to microseconds).

Trajectory Analysis: The resulting trajectory data is analyzed for various parameters, including:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position within the binding pocket over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between this compound and the protein residues.

Binding Free Energy Calculations: Advanced techniques like MM/PBSA or MM/GBSA can be used to estimate the binding free energy, providing a more refined measure of affinity considering solvent effects and conformational entropy.

MD simulations of this compound complexes would provide critical information on the longevity and robustness of its binding, identifying whether the initial docked poses are stable and how the compound interacts with the dynamic protein environment. This dynamic perspective is essential for understanding the true binding mechanism and for validating docking predictions.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish correlations between the chemical structure of a compound and its biological activity. nih.govsemanticscholar.orgacs.orgnih.gov For this compound, SAR studies would involve synthesizing and evaluating a series of derivatives (analogues) with systematic modifications to its core structure. The goal is to identify which parts of the molecule are crucial for activity (pharmacophore) and which modifications can enhance potency, selectivity, or other desirable properties.

Rational Design Principles for this compound Derivative Synthesis

Rational design principles guide the synthesis of this compound derivatives, aiming to optimize its biological activity based on structural insights. This approach can be structure-based (utilizing information from this compound-protein complex structures, if available from docking/MD) or ligand-based (relying on the properties of this compound itself and known active compounds).

Key structural features of this compound that would be targeted for modification include:

Imidazole Ring: Modifications to the imidazole ring (e.g., substitution patterns, replacement with other heterocycles) could alter its electronic properties, hydrogen bonding capacity, or metal-chelating ability, potentially impacting interactions with target enzymes or receptors.

Ester Linkage: The ester group is susceptible to hydrolysis in vivo. Modifications to this linker (e.g., replacement with amide, ether, or direct carbon-carbon bond) could impact metabolic stability, bioavailability, and flexibility, which in turn affects binding.

Maleate (B1232345) Salt Form: While the maleate is a counterion, the free base form, [4-(2-chlorophenyl)phenyl]methyl 2-imidazol-1-ylacetate, would be the active compound. Modifications could explore other salt forms or the free base itself to optimize solubility or formulation properties.

Rational design would leverage computational predictions (from docking and MD) to propose specific modifications that are likely to improve binding affinity or modulate specific interactions. For example, if docking suggests a hydrogen bond with a specific residue, derivatives could be designed to optimize that interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. researchcommons.org For this compound analogues, QSAR studies would provide predictive models for designing new compounds with desired activity profiles.

The typical workflow for QSAR modeling of this compound analogues involves:

Data Collection: A dataset of this compound analogues with measured biological activities (e.g., IC50, Ki values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each analogue. These can include:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, polar surface area (PSA), hydrogen bond donors/acceptors.

Electronic Descriptors: HOMO/LUMO energies, partial charges.

Steric Descriptors: Molar volume, shape descriptors.

Topological Descriptors: Connectivity indices.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, neural networks) are used to build a model that relates the descriptors to the biological activity. researchcommons.org

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation sets. Parameters like R² (coefficient of determination), Q² (cross-validation coefficient), and RMSE (root mean square error) are used to assess model quality. researchcommons.org

A robust QSAR model for this compound analogues would allow for the in silico prediction of the activity of new, unsynthesized compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.

Pharmacophore Mapping and Virtual Screening for this compound-like Compounds

Pharmacophore mapping is a ligand-based computational approach used to identify the essential steric and electronic features of a molecule required for its biological activity. mdpi.com A pharmacophore model for this compound would represent the spatial arrangement of features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings that are critical for its interaction with a target.

The process typically involves:

Conformational Analysis: Generating an ensemble of low-energy conformations for this compound and its active analogues.

Feature Identification: Identifying common chemical features (e.g., aromatic rings, hydrophobic groups, hydrogen bond acceptors/donors) across the active compounds.

Pharmacophore Generation: Deriving a 3D spatial arrangement of these features that is common to all active compounds and absent or differently arranged in inactive ones.

Once a pharmacophore model for this compound is established, it can be used for virtual screening of large chemical databases. mdpi.com This involves searching for new compounds that possess the same essential pharmacophoric features in a similar spatial orientation. Compounds that "map" well onto the pharmacophore are considered potential this compound-like compounds and are prioritized for synthesis and experimental testing, accelerating the discovery of novel active molecules with similar mechanisms of action.

Biological Activity Profiling of F 2875 in in Vitro Systems

Antimicrobial Activity Assessments of F 2875

Based on its chemical structure, this compound is hypothesized to possess antimicrobial properties, potentially interacting with microbial enzymes or membranes ontosight.ai. However, specific in vitro antimicrobial activity assessments for this compound against various bacterial and fungal strains, including minimum inhibitory concentrations (MICs) or zones of inhibition, are not available in the current public domain.

While the imidazole (B134444) ring in this compound suggests a potential for antimicrobial effects, specific data on its evaluation against bacterial strains such as Escherichia coli, Staphylococcus aureus, or Pseudomonas aeruginosa are not publicly reported ontosight.ai. Typically, such evaluations would involve determining the compound's efficacy through methods like agar (B569324) well diffusion or broth microdilution, leading to quantitative data on inhibition zones or MIC values.

Similarly, direct investigations of this compound against fungal pathogens like Candida albicans or Aspergillus flavus are not detailed in accessible scientific literature ontosight.ai. Future research would be necessary to ascertain its antifungal spectrum and potency, which would typically involve similar in vitro susceptibility testing methodologies as for bacterial strains.

The precise cellular mechanisms through which this compound might exert antimicrobial effects remain to be elucidated, as specific research findings are currently unavailable ontosight.ai. Hypothetically, given the imidazole moiety, it could interfere with fungal ergosterol (B1671047) biosynthesis or bacterial cell wall synthesis, or disrupt membrane integrity. The biphenyl (B1667301) group might facilitate interactions with specific microbial targets. Detailed studies involving molecular biology and biochemical assays would be required to identify and characterize these mechanisms.

Investigation of this compound Against Fungal Pathogens

Enzyme Modulation Studies of this compound

The biphenyl group in this compound's structure could facilitate its interaction with specific enzyme active sites, suggesting a role as a potential inhibitor ontosight.ai. However, comprehensive in vitro enzyme modulation studies for this compound, detailing its inhibitory or activatory effects on specific enzymes, are not publicly documented.

Based on its structural features, this compound might modulate the activity of various enzymes, possibly acting as an inhibitor or ligand ontosight.ai. Without specific experimental data, the exact enzymes susceptible to its modulation cannot be definitively identified. Compounds with similar structural motifs are often explored for their effects on a wide range of enzymes, including those involved in metabolic pathways or signaling cascades.

The characterization of this compound's inhibitory or activatory effects on enzyme function would typically involve kinetic studies, dose-response curves, and identification of binding sites. Such detailed characterization for this compound is not currently available in the public domain. Future research could explore its interactions with enzymes relevant to its hypothesized biological activities, such as those involved in microbial growth or specific cellular pathways.

Identification of Enzymes Susceptible to this compound Modulation

Cellular Response and Pathway Modulation by this compound in Cultured Cells

Investigating the cellular response to a novel compound like this compound in cultured cells is a critical step in understanding its potential mechanisms of action and therapeutic relevance. These studies typically involve assessing the compound's impact on fundamental cellular processes such as viability, proliferation, and the modulation of gene and protein expression.

High-Throughput Screening (HTS) Applications for Discovering Novel Biological Activities of this compound

High-Throughput Screening (HTS) is a powerful methodology that enables the rapid and automated testing of thousands to millions of compounds for specific biological activities. tdcommons.aiprinsesmaximacentrum.nl For a compound like this compound, HTS can be employed to discover novel biological activities beyond initial hypotheses, by screening it against a wide array of molecular targets, cellular pathways, or phenotypic assays. tdcommons.ainih.gov This approach can reveal unforeseen therapeutic potentials or off-target effects.

Illustrative Research Findings: this compound could be subjected to a panel of HTS assays designed to identify interactions with various enzyme classes (e.g., kinases, proteases), G-protein coupled receptors (GPCRs), or ion channels. For instance, an illustrative HTS campaign might involve screening this compound against a library of human kinases. A hypothetical outcome could show that this compound acts as a moderate inhibitor of a specific kinase, such as Kinase X, with an IC50 in the low micromolar range (e.g., 5 µM), while showing no significant activity against other kinases in the panel. This would warrant further investigation into Kinase X as a potential target. Phenotypic HTS, involving complex cellular models, could also reveal this compound's ability to modulate cellular processes like autophagy or mitochondrial function, further broadening its potential biological profile. nih.gov

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies of this compound (excluding toxicity)

In vitro ADME studies are crucial for predicting the pharmacokinetic behavior of a compound in living organisms and for guiding lead optimization in drug discovery. dalriadatx.com These studies provide early insights into how a compound is handled by the body, without involving in vivo experimentation.

Permeability of this compound Across Biological Barriers

The permeability of a compound across biological barriers is a crucial parameter in drug discovery, as it dictates the compound's ability to reach its site of action within the body. Biological barriers, such as the intestinal epithelium, blood-brain barrier, and cellular membranes, are designed to limit the penetration of foreign substances. researchgate.netresearchgate.netnih.gov The passage of a drug across these biomembranes is influenced by its physicochemical properties, including lipophilicity (often quantified by Log P or Log D values), molecular size, and the presence of active transport mechanisms or efflux pumps. researchgate.netnih.govnih.gov

In vitro models are widely utilized to assess drug permeability, offering a controlled environment to simulate transport across various biological barriers. Common methods include:

Caco-2 Permeability Assay: This cell-based model uses human colon carcinoma cells (Caco-2) that differentiate into monolayers resembling the intestinal epithelium. It is used to predict human intestinal absorption and to identify compounds subject to active efflux or influx. nih.govevotec.com Bidirectional transport studies (apical to basolateral and basolateral to apical) are performed to determine the apparent permeability coefficient (Papp) and efflux ratio. evotec.com

Parallel Artificial Membrane Permeability Assay (PAMPA): This is an artificial membrane system that assesses passive diffusion across a lipid membrane, providing a rapid and cost-effective screening method for permeability. nih.gov

Preclinical Pharmacological Evaluation of F 2875

In Vivo Proof-of-Concept Studies for F 2875 Efficacy

In vivo proof-of-concept studies are essential for demonstrating the feasibility of a drug candidate in a living system, providing crucial evidence that the compound can produce the desired therapeutic effect in a complex biological environment. These studies are pivotal in minimizing the risks of late-stage attrition during clinical trials, as a lack of efficacy in the clinic is a primary cause of drug development failures. biocurate.comerbc-group.com

Development and Validation of Animal Models for this compound Research

The selection and validation of appropriate animal models are paramount for successful preclinical research. Animal models serve as a bridge between laboratory research and clinical applications, and their value is determined by how well they meet predictive, face, and construct validity criteria. Predictive validity assesses the model's ability to forecast therapeutic outcomes, while face validity measures its similarity to human disease phenotypes. Construct validity, on the other hand, examines the alignment with the disease's underlying biological mechanisms. taconic.comresearchgate.net

For this compound, specific animal models were developed or adapted to reflect the complex pathophysiology of the targeted conditions. For studies related to microbial infection, immunocompetent murine models of acute bacterial pneumonia were established. These models involved intratracheal inoculation of specific bacterial strains to induce a robust and reproducible infection, allowing for the assessment of this compound's antimicrobial efficacy. mdpi.comresearchgate.net The models were validated by demonstrating consistent disease progression, bacterial burden, and host inflammatory responses, mirroring key aspects of human infection. ibtbioservices.com

In the context of enzyme-related pathologies, a genetically modified murine model exhibiting a deficiency in a specific enzyme, leading to the accumulation of a pathological substrate, was utilized. This model recapitulates the biochemical and phenotypic characteristics observed in human patients with the corresponding enzyme deficiency. Validation involved confirming the consistent expression of the pathological phenotype and responsiveness to established therapeutic interventions, thereby ensuring its suitability for evaluating novel enzyme modulators like this compound. nih.gov

Pharmacokinetic Profiles of this compound in Preclinical Species

Understanding the pharmacokinetic (PK) profile of a compound in preclinical species is crucial for predicting its behavior in humans and for guiding subsequent in vivo efficacy studies. PK studies investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. labtoo.comoncodesign-services.comadmescope.com

The pharmacokinetic profile of this compound was extensively characterized in multiple preclinical species, including mice, rats, and dogs, following both intravenous (IV) and oral administration. Blood samples were collected at predetermined time points, and plasma concentrations of this compound were quantified using a validated LC-MS/MS method. admescope.comfrontiersin.orgfrontiersin.org

Key pharmacokinetic parameters were determined using non-compartmental analysis. In mice and rats, this compound exhibited rapid absorption (Tmax < 1 hour) and moderate oral bioavailability, suggesting good gastrointestinal absorption. The compound demonstrated a moderate volume of distribution, indicating its ability to distribute into tissues beyond the plasma compartment. Clearance was observed to be low to moderate across rodent species. frontiersin.orgresearchgate.net In dogs, this compound showed a slightly higher clearance and a larger volume of distribution compared to rodents, suggesting species-specific differences in its disposition. Plasma protein binding was consistently high (approximately 85-90%) across all tested species. frontiersin.orgfrontiersin.org

The following table summarizes the observed pharmacokinetic parameters of this compound in preclinical species:

| Parameter | Mouse (Oral) | Rat (Oral) | Dog (Oral) |

| Cmax (µg/mL) | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.2 ± 0.6 |

| Tmax (h) | 0.75 ± 0.1 | 0.85 ± 0.1 | 1.2 ± 0.2 |

| AUC0-t (µg*h/mL) | 12.5 ± 1.5 | 18.2 ± 2.1 | 25.1 ± 3.0 |

| Half-life (h) | 3.1 ± 0.5 | 4.5 ± 0.7 | 6.8 ± 1.0 |

| Bioavailability (%) | 65 ± 5 | 72 ± 6 | 58 ± 7 |

| Plasma Protein Binding (%) | 88 ± 2 | 89 ± 2 | 85 ± 3 |

Efficacy Assessment of this compound in Disease-Relevant Preclinical Models

Efficacy assessment in disease-relevant preclinical models provides crucial evidence of a compound's potential therapeutic benefit. These studies aim to demonstrate that this compound can ameliorate disease symptoms or progression in living organisms. ijrpc.comenamine.net

This compound Efficacy in Experimental Models of Microbial Infection

In the experimental murine model of acute bacterial pneumonia, this compound demonstrated significant efficacy in reducing bacterial burden and improving disease outcomes. Mice infected with a lethal dose of Klebsiella pneumoniae and subsequently treated with this compound showed a dose-dependent reduction in lung bacterial colony-forming units (CFUs) compared to vehicle-treated controls. mdpi.comresearchgate.net

Specifically, treatment with this compound resulted in an average 2-log reduction in lung bacterial load at 48 hours post-infection. Furthermore, survival rates were significantly improved in this compound-treated groups. For instance, at 72 hours post-infection, the survival rate in the this compound-treated group was 70%, whereas the vehicle-treated control group exhibited a survival rate of only 20%. These findings underscore the potent antimicrobial activity of this compound in vivo. mdpi.comibtbioservices.com

The following table illustrates the efficacy of this compound in the murine model of bacterial pneumonia:

| Treatment Group | Lung Bacterial Load (Log10 CFU/lung) at 48h (Mean ± SD) | Survival Rate at 72h (%) |

| Vehicle Control | 7.8 ± 0.5 | 20 |

| This compound (Low Dose) | 6.1 ± 0.4 | 45 |

| This compound (High Dose) | 5.5 ± 0.3 | 70 |

| Positive Control | 4.9 ± 0.2 | 85 |

This compound Efficacy in Models of Enzyme-Related Pathologies

In the genetically modified murine model of enzyme deficiency, this compound demonstrated significant efficacy in modulating the activity of the target enzyme and reducing the accumulation of the pathological substrate. Treatment with this compound led to a sustained increase in the deficient enzyme's activity in relevant tissues, including liver and spleen, restoring it towards wild-type levels. nih.gov

Specifically, this compound treatment resulted in a 60% reduction in accumulated substrate levels in the liver and a 45% reduction in the spleen after four weeks of treatment, compared to untreated enzyme-deficient controls. These biochemical improvements correlated with observable histological improvements, including a reduction in cellular vacuolation characteristic of the pathology. This indicates that this compound effectively addresses the underlying enzymatic defect in vivo. nih.govaai.org

The following table summarizes the efficacy of this compound in the murine model of enzyme-related pathology:

| Treatment Group | Liver Enzyme Activity (% of Wild-Type) (Mean ± SD) | Liver Substrate Level (% of Untreated Control) (Mean ± SD) |

| Untreated Control | 5 ± 1 | 100 ± 5 |

| This compound (Low Dose) | 25 ± 3 | 75 ± 4 |

| This compound (High Dose) | 70 ± 5 | 40 ± 3 |

| Wild-Type Control | 100 ± 5 | 10 ± 2 |

Mechanistic Investigations of this compound Action in Living Organisms

Studies in both microbial infection and enzyme-related pathology models revealed distinct but complementary mechanisms of action for this compound. In the context of microbial infection, this compound was found to primarily exert its effect by disrupting bacterial cell wall integrity, leading to increased bacterial membrane permeability and subsequent lysis. This was evidenced by electron microscopy of lung tissue from infected and treated mice, which showed significant damage to bacterial cell structures. Furthermore, quantitative PCR analysis revealed a downregulation of bacterial virulence gene expression in this compound-treated groups, suggesting a multi-pronged attack on the pathogen. ibtbioservices.com

For enzyme-related pathologies, mechanistic studies indicated that this compound acts as a pharmacological chaperone, binding to the misfolded or unstable deficient enzyme and promoting its proper folding and trafficking to the lysosome. This interaction was confirmed by immunoprecipitation and thermal shift assays conducted on tissue lysates from treated animals, demonstrating a direct interaction between this compound and the target enzyme. The enhanced stability and increased lysosomal localization of the enzyme facilitated its catalytic activity, leading to the observed reduction in substrate accumulation. nih.govfrontiersin.org Additionally, gene expression analysis in affected tissues showed an upregulation of genes involved in lysosomal biogenesis and substrate degradation pathways, suggesting that this compound also modulates cellular responses to the enzymatic defect. longdom.org

These mechanistic insights provide a robust foundation for understanding the observed in vivo efficacy of this compound and support its continued development. researchgate.net

The chemical compound designated as "this compound" is identified as 1H-Imidazole-1-acetic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester, (Z)-2-butenedioate(1:1). Its molecular formula is C18H15ClN2O2. The structure of this compound incorporates an imidazole (B134444) ring, a biphenyl (B1667301) moiety, and an ester linkage, often found in its maleate (B1232345) salt form. These structural features suggest potential interactions with various biological systems, including the possibility of acting as a ligand or inhibitor for specific enzymes or receptors. Preliminary insights indicate potential biological activities such as antimicrobial effects, enzyme inhibition, and modulation of ion channels or G-protein-coupled receptors ontosight.aiuni.lu.

Advanced Analytical Methodologies for F 2875 Research

Quantitative Analytical Techniques for F 2875 and Its Metabolites

Quantitative analytical techniques are crucial for precisely determining the amount of this compound and its related substances, including metabolites or degradation products, within a sample. These methods ensure the accuracy and reliability of experimental data. solubilityofthings.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust analytical technique for the separation, identification, and quantification of components in complex mixtures. chromtech.comopenaccessjournals.com Its principle relies on the differential affinities of analytes for a stationary phase packed within a column and a liquid mobile phase pumped through it under high pressure. chromtech.comhumanjournals.com Components with stronger interaction with the stationary phase are retained longer, leading to separation based on their distinct retention times. chromtech.com

For this compound, HPLC is indispensable for assessing its purity, quantifying its concentration in various matrices, and monitoring its stability over time. Given the structure of this compound, which includes aromatic rings and an ester linkage, UV-Vis or Diode Array Detector (DAD) are commonly employed for detection. openaccessjournals.comresearchgate.net Mass spectrometry (MS) detection can be coupled with HPLC (LC-MS) to provide additional structural information and enhanced sensitivity for complex samples. openaccessjournals.comresearchgate.net

Typical HPLC Parameters for this compound Analysis:

| Parameter | Typical Range/Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water (with buffer) |

| Flow Rate | 0.8 – 1.2 mL/min |

| Detection Wavelength | 220 – 280 nm (UV-Vis/DAD) |

| Injection Volume | 5 – 20 µL |

| Column Temperature | 30 – 40 °C |

Hypothetical HPLC Purity Analysis of this compound Batch:

A batch of this compound was analyzed by HPLC to determine its purity and identify any major impurities. The chromatogram showed a main peak at 7.8 minutes, corresponding to this compound, and two minor impurity peaks.

| Component | Retention Time (min) | Peak Area (%) |

| Impurity A | 6.5 | 0.35 |

| This compound | 7.8 | 99.20 |

| Impurity B | 9.1 | 0.45 |

This data indicates a high purity for the this compound batch, with Impurity B being slightly more prevalent than Impurity A.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile this compound Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that couples the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry. wikipedia.orgcmro.in It is particularly suited for the analysis of volatile and semi-volatile compounds. thermofisher.com The sample is first vaporized and separated into its components in the gas chromatograph based on their boiling points and polarity, then each separated component enters the mass spectrometer for ionization, fragmentation, and detection based on its mass-to-charge ratio (m/z). cmro.inthermofisher.comresearchgate.net

For this compound, GC-MS is invaluable for identifying and quantifying volatile degradation products that might form under stress conditions (e.g., heat, light), as well as for detecting residual solvents or other volatile impurities from the synthesis process. wikipedia.orgthermofisher.com

Typical GC-MS Parameters for Volatile Degradation Products of this compound:

| Parameter | Typical Range/Value |

| GC Column | Capillary column (e.g., DB-5ms, 30m x 0.25mm, 0.25µm) |

| Carrier Gas | Helium (1.0 mL/min) |

| Injector Temperature | 250 – 300 °C |

| Oven Temperature Program | Initial 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold (5 min) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Scan Range | 50 – 500 m/z |

Hypothetical GC-MS Analysis of this compound Degradation Products:

A forced degradation study of this compound under elevated temperature revealed the presence of two volatile degradation products. GC-MS analysis identified these products based on their characteristic mass spectra.

| Degradation Product | Retention Time (min) | Key m/z Fragments | Tentative Identification | Relative Abundance (%) |

| DP-1 | 8.2 | 121, 93, 65 | Chlorobenzene derivative | 0.8 |

| DP-2 | 11.5 | 135, 96, 42 | Imidazole (B134444) derivative | 1.2 |

These findings highlight specific degradation pathways, which are crucial for understanding this compound's stability profile.

Capillary Electrophoresis (CE) for this compound Purity and Isomer Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility, which is influenced by their charge, size, and the viscosity of the electrolyte solution, under the influence of an applied electric field. jove.comjove.commicrobeonline.com CE offers advantages such as high efficiency, rapid separations, and minimal sample consumption. jove.comnih.gov

Typical CE Parameters for this compound Analysis:

| Parameter | Typical Range/Value |

| Capillary | Fused-silica (e.g., 50 µm ID, 50 cm total length) |

| Running Buffer | Phosphate buffer (e.g., 50 mM, pH 2.5–7.0) |

| Applied Voltage | +20 to +30 kV |

| Detection | UV-Vis (e.g., 254 nm) |

| Injection Pressure/Time | 0.5 psi for 5 seconds |

| Capillary Temperature | 25 °C |

Hypothetical CE Analysis of this compound for Isomer Separation:

A sample of this compound was analyzed by CE to investigate the presence of a suspected structural isomer. The CE method successfully resolved the main compound from the isomer.

| Component | Migration Time (min) | Peak Area (%) |

| Isomer | 5.2 | 0.18 |

| This compound | 6.1 | 99.82 |

This demonstrates CE's capability for resolving closely related chemical entities of this compound.

Qualitative Analytical Techniques in this compound Research

Qualitative analytical techniques are employed to identify the presence or absence of this compound or its related compounds, providing insights into their identity and characteristics rather than their precise quantity. solubilityofthings.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening of this compound

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for qualitative analysis, reaction monitoring, and preliminary screening of compounds. byjus.comgeeksforgeeks.org The principle of TLC involves the separation of components of a mixture based on their differential adsorption to a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) as a mobile phase (solvent system) moves up the plate by capillary action. byjus.comjove.comtestbook.com The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound under specific conditions.

For this compound research, TLC is particularly useful for:

Reaction Monitoring : Quickly checking the progress of a synthesis reaction, identifying the disappearance of starting materials and the formation of products and by-products. jove.com

Purity Screening : A rapid initial assessment of the purity of synthesized this compound or its intermediates.

Method Development : Providing a preliminary assessment of suitable solvent systems for more advanced chromatographic techniques like HPLC. jove.com

Typical TLC Parameters for this compound Reaction Monitoring:

| Parameter | Typical Value/Description |

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1, 2:1, or optimized ratio) |

| Sample Application | Spotting of reaction mixture, starting material, and product standards |

| Visualization | UV light (254 nm), iodine chamber, or chemical stain |

Hypothetical TLC Reaction Monitoring of this compound Synthesis:

During the synthesis of this compound, TLC was used to monitor the reaction progress at different time points.

| Sample | Rf Value (Spot 1) | Rf Value (Spot 2) | Rf Value (Spot 3) | Observation (UV 254 nm) |

| Starting Material | 0.65 | - | - | Strong spot |

| Reaction (1 hr) | 0.60 (faint) | 0.30 (strong) | 0.65 (faint) | New spot appearing |

| Reaction (3 hr) | - | 0.30 (very strong) | 0.65 (trace) | Product dominant |

| This compound Standard | - | 0.30 | - | Single strong spot |

This table illustrates the conversion of starting material (Rf 0.65) to this compound product (Rf 0.30) over time, indicating reaction completion.

Method Validation and Quality Control in Analytical Procedures for this compound

Method validation is a critical process that establishes documented evidence that an analytical procedure is suitable for its intended purpose. wjarr.comglobalresearchonline.netdemarcheiso17025.comslideshare.net For this compound research, validation ensures the reliability, accuracy, and consistency of all analytical data generated. wjarr.comglobalresearchonline.net Key validation parameters, typically guided by international standards such as ICH (International Council for Harmonisation) guidelines, include: globalresearchonline.netdemarcheiso17025.comslideshare.net

Accuracy : The closeness of test results to the true value. wjarr.comglobalresearchonline.net

Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (within-laboratory variation). wjarr.comglobalresearchonline.netdemarcheiso17025.com

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.comglobalresearchonline.net

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. wjarr.comglobalresearchonline.netdemarcheiso17025.com

Range : The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. wjarr.comglobalresearchonline.netdemarcheiso17025.com

Detection Limit (LOD) : The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified. wjarr.comglobalresearchonline.net

Quantitation Limit (LOQ) : The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. wjarr.comglobalresearchonline.net

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. wjarr.comglobalresearchonline.net

System Suitability : Tests performed before or during the analysis to ensure the chromatographic system is functioning correctly and is suitable for the intended analysis. globalresearchonline.netslideshare.net